1,2-ジリノレオイル-3-オレオイル-ラセミ-グリセロール

概要

説明

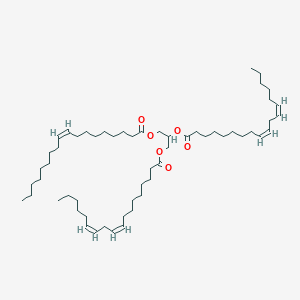

1,2-ジリノレオイル-3-オレオイル-rac-グリセロールは、OLLとしても知られており、トリアシルグリセロールです。その化学構造は、sn-1およびsn-2位置にリノール酸、sn-3位置にオレイン酸を有しています。 経験式はC₅₇H₁₀₀O₆、分子量は881.40 g/molです 。 OLLは、ダチョウやエミューの油、および雄のB. lapidariusマルハナバチの脂肪体 に見られます。

2. 製法

OLLは、様々な経路によって合成することができます。この化合物の具体的な合成手順はありませんが、通常は有機合成によって得られます。工業生産方法には、酵素的または化学的プロセスが含まれる可能性がありますが、詳細を明らかにするためにはさらなる研究が必要です。

3. 化学反応の分析

OLLは、酸化、還元、置換を含むいくつかの種類の反応を受けることができます。これらの反応で使用される一般的な試薬および条件は、特定の変換によって異なります。例えば:

酸化: OLLは、酸化剤と反応して、ヒドロペルオキシドまたはその他の酸化生成物を生成する可能性があります。

還元: OLLの還元は、ジアシルグリセロールまたは遊離脂肪酸をもたらす可能性があります。

置換: OLLは、アシル交換反応に参加し、脂肪酸鎖が他のアシル基と置き換えられる可能性があります。

これらの反応から形成される主な生成物には、モノアシルグリセロールやジアシルグリセロールなどの改変されたグリセリドが含まれます。

科学的研究の応用

OLLは、様々な科学分野で多岐にわたる用途があります:

化学: 研究者は、脂質代謝や膜構造における役割など、OLLの脂質化学における挙動を研究しています。

生物学: OLLの細胞プロセス、細胞シグナル伝達、および脂質恒常性への影響は、関心の対象です。

医学: 調査では、抗炎症作用や脂質ベースの薬物送達システムにおける役割など、OLLの潜在的な治療効果を探求しています。

産業: OLLは、食品技術、化粧品、医薬品製剤に用途が見いだされる可能性があります。

作用機序

OLLの作用機序には、細胞膜、脂質二重層、および特定の受容体との相互作用が含まれます。それは、脂質シグナル伝達経路に影響を与え、細胞応答と恒常性に影響を与える可能性があります。その正確な分子標的を解明するためには、さらなる研究が必要です。

6. 類似の化合物との比較

OLLの独自性は、リノール酸とオレイン酸の特定の組み合わせにあります。類似の化合物には、トリリノレインやトリオレインなど、異なる脂肪酸組成を持つ他のトリアシルグリセロールが含まれます。

生化学分析

Biochemical Properties

The exact biochemical properties of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are not fully understood yet. As a triacylglycerol, it is known to play a crucial role in lipid metabolism and energy storage. Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat .

Cellular Effects

They serve as a reservoir of fatty acids, which can be mobilized for energy production or for the synthesis of membrane lipids .

Molecular Mechanism

As a type of triacylglycerol, it is likely to be involved in the storage and release of energy within cells .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in laboratory settings. It has been reported that 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (3% w/v) reduces scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage .

Metabolic Pathways

As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .

Transport and Distribution

Triacylglycerols are generally transported in the body via lipoproteins in the bloodstream .

Subcellular Localization

Triacylglycerols are typically stored in lipid droplets within cells .

準備方法

OLL can be synthesized through various routes. While I don’t have specific synthetic procedures for this compound, it is typically obtained through organic synthesis. Industrial production methods may involve enzymatic or chemical processes, but further research would be needed to provide precise details.

化学反応の分析

OLL can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance:

Oxidation: OLL may react with oxidizing agents to form hydroperoxides or other oxidation products.

Reduction: Reduction of OLL could yield diacylglycerols or even free fatty acids.

Substitution: OLL can participate in acyl exchange reactions, where the fatty acid chains are replaced by other acyl groups.

Major products formed from these reactions include modified glycerides, such as monoacylglycerols or diacylglycerols.

類似化合物との比較

OLL’s uniqueness lies in its specific combination of linoleic and oleic acids. Similar compounds include other triacylglycerols with different fatty acid compositions, such as trilinolein or triolein.

生物活性

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) is a glycerolipid primarily derived from sesame oil and has gained attention for its diverse biological activities. This article explores the compound's biological properties, including its effects on food preservation, potential health benefits, and applications in various fields.

- Molecular Formula : C57H100O6

- CAS Number : 2190-21-8

- Structure : LLO consists of two linoleic acid chains and one oleic acid chain attached to a glycerol backbone, which contributes to its unique physical and chemical properties.

1. Antioxidant Properties

Research indicates that LLO exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : A study demonstrated that LLO can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .

2. Food Preservation

LLO has been shown to reduce scald development in apples when applied post-harvest. This application is vital for extending the shelf life of fruits and vegetables.

- Case Study : In a controlled experiment, apples treated with a 3% w/v solution of LLO exhibited significantly lower scald incidence compared to untreated controls. This suggests that LLO can serve as a natural preservative in the food industry .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies, indicating its potential role in managing inflammatory conditions.

- Research Evidence : In vitro studies have shown that LLO can inhibit the production of pro-inflammatory cytokines, suggesting its utility in therapeutic applications for diseases characterized by inflammation .

Comparative Analysis with Other Lipids

To understand the efficacy of LLO better, it is useful to compare it with other similar lipids regarding their biological activities.

| Lipid Type | Antioxidant Activity | Anti-inflammatory Activity | Food Preservation Efficacy |

|---|---|---|---|

| 1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol (LLO) | High | Moderate | High |

| 1,3-Dipalmitoyl-2-Linolein | Moderate | Low | Moderate |

| 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol | Low | Moderate | Low |

Applications in Health and Nutrition

The potential health benefits of LLO extend beyond food preservation. Its incorporation into dietary supplements and functional foods is being explored due to its favorable lipid profile and bioactive properties.

特性

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEBTVMJPTZDHO-WECKWCTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287930 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-21-8 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilinoleoyl-3-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DILINOLEOYL-3-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。